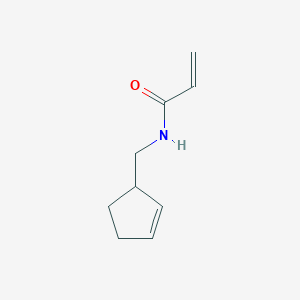

![molecular formula C18H17FN4O2S B2487726 Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034494-83-0](/img/structure/B2487726.png)

Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticonvulsant Agents

A study by Malik and Khan (2014) synthesized novel benzo[d]thiazol derivatives and evaluated their anticonvulsant activities. These compounds, specifically (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, showed potent anticonvulsant effects with a high protective index, suggesting their potential as anticonvulsant agents (Malik & Khan, 2014).

Antibacterial and Antimycobacterial Agents

Pandya et al. (2019) synthesized a library of benzo[d]thiazol derivatives and investigated their in vitro antibacterial and antimycobacterial activities. Several compounds displayed good to moderate activity against various bacterial strains, indicating their potential use in treating bacterial infections (Pandya et al., 2019).

Anti-mycobacterial Chemotypes

Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study synthesized and evaluated the anti-tubercular activity of these compounds against Mycobacterium tuberculosis. Some compounds demonstrated significant anti-mycobacterial potential with low cytotoxicity, suggesting their promise in anti-tuberculosis drug development (Pancholia et al., 2016).

Anticancer Agents

Vaidya et al. (2020) conducted a study on 1,2,4-oxadiazole derivatives with benzo[d]thiazole structures, evaluating their anticancer activity. Some compounds showed potent activity against various cancer cell lines, indicating the potential of benzo[d]thiazol derivatives in cancer treatment (Vaidya et al., 2020).

Antifungal and Antibacterial Screening

Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, including benzo[d]thiazol compounds. These compounds were screened for their antibacterial activities, revealing their potential as antimicrobial agents (Landage et al., 2019).

Multitargeted-Directed Ligands for Alzheimer’s Disease

Hafez et al. (2023) described new benzothiazole-based derivatives as histamine H3 receptor ligands with potential as multitargeted-directed ligands for Alzheimer’s disease treatment. These compounds showed promising activity against several biological targets relevant to Alzheimer’s disease (Hafez et al., 2023).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis .

Mode of Action

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

tuberculosis , suggesting that they may induce cellular changes that result in the death of this bacterium.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative.

Cellular Effects

Benzothiazole derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzothiazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Benzothiazole derivatives have been studied for their involvement in various metabolic pathways .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Benzothiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-2-12-15(19)16(21-10-20-12)25-11-7-8-23(9-11)18(24)17-22-13-5-3-4-6-14(13)26-17/h3-6,10-11H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUURGFIIGPLGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)

![2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2487645.png)

![N-(4-FLUOROPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE](/img/structure/B2487648.png)

![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)

![Ethyl 2-[1-[(2-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2487664.png)